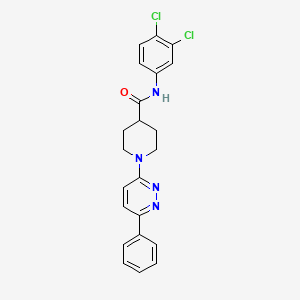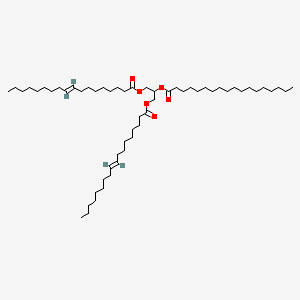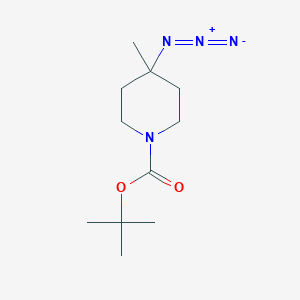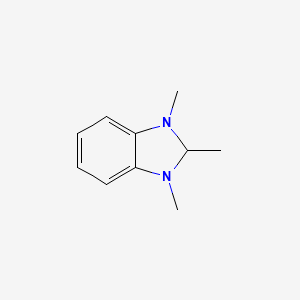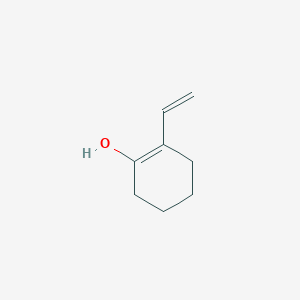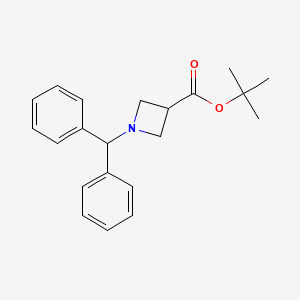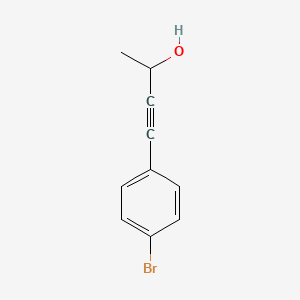
4-(4-Bromophenyl)but-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H9BrO It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond The compound also contains a bromophenyl group, which is a benzene ring substituted with a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)but-3-yn-2-ol can be synthesized through the alkynylation of arylacetylenes with ketones. One efficient method involves the use of tert-butoxide (tert-BuOK) as a base under solvent-free conditions. This green synthesis approach is applicable to a variety of aromatic and aliphatic ketones, providing good to excellent yields of tertiary propargylic alcohols .
Another method involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide. The reaction mixture is then quenched with saturated aqueous ammonium chloride and extracted with ether to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of solvent-free conditions and efficient reaction protocols ensures high yields and cost-effectiveness, making it suitable for bulk manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)but-3-yn-2-one.
Reduction: Formation of 4-(4-bromophenyl)but-3-en-2-ol or 4-(4-bromophenyl)butan-2-ol.
Substitution: Formation of 4-(4-azidophenyl)but-3-yn-2-ol or 4-(4-cyanophenyl)but-3-yn-2-ol.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)but-3-yn-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)but-3-yn-2-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group and triple bond allow it to participate in a range of chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The bromophenyl group may also contribute to its biological activity by facilitating interactions with specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol: Similar structure but with a methyl group instead of a hydrogen atom on the carbon adjacent to the hydroxyl group.
4-(2-Bromophenyl)but-3-yn-2-ol: Similar structure but with the bromine atom on the ortho position of the benzene ring.
Uniqueness
4-(4-Bromophenyl)but-3-yn-2-ol is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a propargylic alcohol moiety
Propiedades
Fórmula molecular |
C10H9BrO |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,1H3 |
Clave InChI |
ALTOADCCPVTZEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC1=CC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



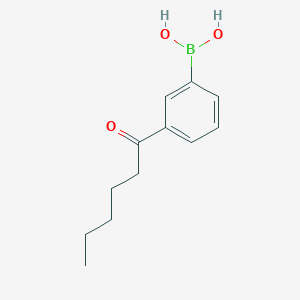
![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
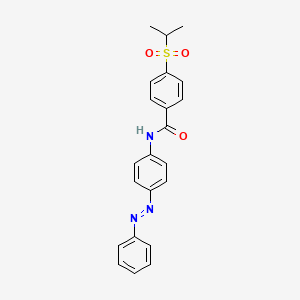
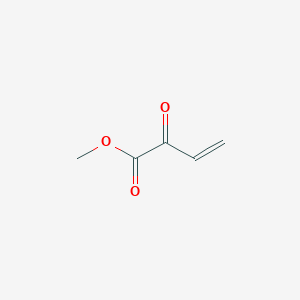
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
